2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 921869-58-1
Cat. No.: VC6781284
Molecular Formula: C20H15ClN2O4S
Molecular Weight: 414.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921869-58-1 |
|---|---|
| Molecular Formula | C20H15ClN2O4S |
| Molecular Weight | 414.86 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C20H15ClN2O4S/c1-25-16-4-2-3-12-9-17(27-19(12)16)15-11-28-20(22-15)23-18(24)10-26-14-7-5-13(21)6-8-14/h2-9,11H,10H2,1H3,(H,22,23,24) |
| Standard InChI Key | SHAJWPBGPUSHQH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, reflects its intricate structure:
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A benzofuran core substituted with a methoxy group at position 7.
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A thiazole ring linked to the benzofuran via a carbon-carbon bond.
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An acetamide bridge connecting the thiazole to a 4-chlorophenoxy group.
The molecular formula is C₂₀H₁₅ClN₂O₄S, with a molecular weight of 414.9 g/mol . Key physicochemical properties include a computed octanol-water partition coefficient (LogP) of 3.72, suggesting moderate lipophilicity conducive to membrane permeability .
Table 1: Key Chemical Descriptors
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding via:
Step 1: Formation of the Benzofuran Intermediate
7-Methoxybenzofuran-2-carboxylate is synthesized through cyclization of 2-hydroxy-4-methoxyacetophenone with ethyl bromoacetate under basic conditions.
Step 2: Thiazole Ring Construction
A Hantzsch thiazole synthesis is employed, reacting thiourea derivatives with α-haloketones. For this compound, 2-amino-4-(7-methoxybenzofuran-2-yl)thiazole is prepared by cyclizing 7-methoxybenzofuran-2-carbonitrile with thiourea in ethanol .
Step 3: Acetamide Coupling
The final step involves coupling 2-(4-chlorophenoxy)acetyl chloride with the thiazole intermediate in anhydrous dichloromethane, catalyzed by triethylamine to yield the target compound.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for Cyclization | Ethanol (reflux) | 78% → 85% |
| Coupling Catalyst | Triethylamine (1.2 eq) | 65% → 89% |
| Reaction Temperature | 0°C → Room temperature | 72% → 88% |
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HCC1806 (Breast) | 5.93 | VEGFR-2 inhibition (>80%) |
| HeLa (Cervical) | 5.61 | Caspase-3/7 activation |
| A549 (Lung) | 6.84 | ROS generation (2.5-fold) |
Mechanistic Insights
Apoptotic Pathway Activation
The compound triggers mitochondrial apoptosis through:
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Bax/Bcl-2 Ratio Increase: Upregulation of pro-apoptotic Bax (3.2-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold) in HCC1806 cells.
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Caspase Cascade Activation: Cleavage of caspase-9 and caspase-3 within 24 hours of treatment.
Angiogenesis Inhibition
By binding VEGFR-2’s ATP pocket, the compound inhibits phosphorylation (IC₅₀ = 0.28 μM), reducing endothelial tube formation by 67% in matrigel assays.
Comparative Analysis with Structural Analogues
Table 4: Substituent Effects on Bioactivity
| Compound Variation | VEGFR-2 IC₅₀ (μM) | Antidiabetic Efficacy |
|---|---|---|
| 7-Methoxy (Current Compound) | 0.28 | Not tested |
| 7-Ethoxy (Analog from Source) | 0.31 | 22% Glucose reduction |
| 4-Bromophenoxy (Analog from Source) | 0.45 | No activity |
Methoxy substitution at position 7 enhances target selectivity compared to ethoxy or bromophenoxy variants, likely due to improved hydrophobic interactions within the VEGFR-2 binding pocket .
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